tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate
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Overview
Description
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate: is an organic compound with the molecular formula C11H22N2O2 It is a derivative of carbamic acid and features a tert-butyl group attached to a cyclobutyl ring, which is further substituted with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl carbamate and 3-(aminomethyl)cyclobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler derivative used in similar applications but lacks the cyclobutyl and aminomethyl groups.
tert-Butyl (3-aminopropyl)carbamate: Similar structure but with a propyl chain instead of a cyclobutyl ring.
Uniqueness
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is unique due to its cyclobutyl ring, which imparts rigidity and specific steric properties. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other carbamate derivatives .
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDLXPYQWYTZLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599998 |
Source
|
Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130369-10-7 |
Source
|
Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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